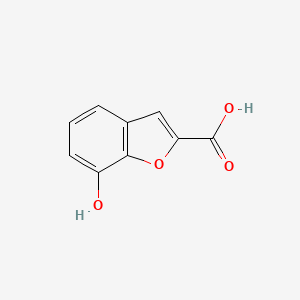

7-Hydroxybenzofuran-2-carboxylic acid

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical Biology Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural motif found in numerous naturally occurring and synthetic molecules. nih.gov This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov

The inherent properties of the benzofuran ring system, such as its relative planarity and lipophilicity, allow for effective interactions with enzymes and receptors within biological systems. nih.gov Researchers have extensively explored derivatives of this scaffold, demonstrating a broad spectrum of biological effects. These include antimicrobial, antifungal, antitumor, anti-inflammatory, antioxidant, and antiviral activities. nih.govchemicalbook.com

The versatility of the benzofuran nucleus allows for chemical modification at various positions, enabling the synthesis of large libraries of compounds for screening. For instance, the introduction of different functional groups can significantly modulate the biological activity of the resulting molecules. Benzofuran-2-carboxylic acid, for example, has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of inhibitors for enzymes like lymphoid-tyrosine phosphatase (LYP), which is a target in cancer immunotherapy. nih.gov Furthermore, derivatives of 6-hydroxy-benzofuran-5-carboxylic acid have been synthesized as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis. nih.gov The wide-ranging biological activities associated with this scaffold underscore its importance as a foundational structure in the design and development of novel therapeutic agents. nih.gov

Below is a table summarizing the diverse biological activities reported for various benzofuran derivatives, illustrating the broad significance of this scaffold.

| Biological Activity | Research Context |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria. nih.gov |

| Antifungal | Shows inhibitory activity against various fungal species like C. albicans and A. niger. nih.gov |

| Anticancer | Derivatives exhibit cytotoxic activity against various cancer cell lines. nih.gov |

| Immunotherapy | Benzofuran-2-carboxylic acid derivatives act as LYP inhibitors. nih.gov |

| Anti-tuberculosis | 6-hydroxy-benzofuran-5-carboxylic acid derivatives inhibit mPTPB. nih.gov |

| Antioxidant | Benzofuran-6-carboxylic acid has shown antioxidant properties. chemicalbook.com |

Overview of 7-Hydroxybenzofuran-2-carboxylic Acid in Research Contexts

Despite the extensive research into the benzofuran scaffold and its numerous derivatives, a thorough review of scientific literature indicates that this compound is not a widely studied compound. Specific research findings detailing its synthesis, chemical properties, and biological activities are not extensively reported in publicly accessible academic databases.

While its isomers, such as 6-Hydroxybenzofuran-2-carboxylic acid, have been synthesized and are commercially available for research purposes, this compound remains a less characterized member of this chemical family. georganics.sk The scientific focus has been directed towards other substituted benzofurans, including those with modifications at the 7-position, such as 7-Chloro-1-benzofuran-2-carboxylic acid and 7-methoxy-benzofuran-2-carboxylic acid. researchgate.netcymitquimica.com The synthesis of these related compounds suggests that the 7-position of the benzofuran ring is a site of interest for chemical modification. However, detailed studies focusing solely on the 7-hydroxy-2-carboxylic acid variant are limited.

The table below provides basic chemical information for this compound, derived from its chemical structure.

| Property | Data |

| Molecular Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | This compound |

Further research is required to elucidate the specific properties and potential applications of this particular compound within the broader field of chemical biology and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6O4 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-hydroxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12) |

InChI Key |

ADDCNCINMAVAMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxybenzofuran 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways for 7-Hydroxybenzofuran-2-carboxylic Acid

The construction of the this compound core can be achieved through several established routes, including the modification of advanced precursors and the formation of the heterocyclic ring system through cyclization.

A common and practical approach to obtaining this compound is the demethylation of its methoxy (B1213986) analogue, 7-methoxybenzofuran-2-carboxylic acid. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed in the final steps of synthesizing natural products or complex molecules to unmask a phenol (B47542) group.

Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. nih.govmdma.ch The reaction mechanism involves the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-type pathway to release methyl bromide and form a borate (B1201080) ester intermediate. gvsu.eduresearchgate.net Subsequent hydrolysis of this intermediate yields the desired phenol. mdma.ch

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com Stoichiometry is a key consideration; it is advisable to use at least one equivalent of BBr₃ for each ether group. mdma.ch For molecules containing other Lewis basic sites (e.g., carboxylic acids), additional equivalents of the reagent may be necessary to ensure complete reaction. mdma.ch

Table 1: General Conditions for BBr₃-Mediated Demethylation

| Parameter | Condition |

|---|---|

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Stoichiometry | ≥ 1 equivalent per ether group |

| Workup | Aqueous (e.g., water, sat. aq. NaHCO₃) |

This table presents typical conditions for the demethylation of aryl methyl ethers using BBr₃, a strategy applicable to the synthesis of this compound from its methoxy precursor.

Cyclization reactions represent a foundational strategy for assembling the benzofuran (B130515) scaffold. These methods typically involve the formation of the crucial C-O bond of the furan (B31954) ring from a suitably substituted phenolic precursor.

One prominent approach is the palladium-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.orglookchem.com This domino reaction sequence first constructs a C-C bond between the phenolic ring and the alkyne. The resulting 2-alkynylphenol intermediate then undergoes a 5-exo-dig cyclization to form the benzofuran ring. organic-chemistry.orgacs.org Various palladium catalysts and bases can be employed to facilitate this transformation. lookchem.comnih.gov

Another powerful method involves the oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.de In this approach, an oxidant like phenyliodine(III) diacetate (PIDA) is used to generate a reactive o-benzoquinone intermediate in situ. This intermediate then undergoes a coupling reaction with the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield highly functionalized hydroxybenzofurans. thieme-connect.de

More advanced synthetic routes have been developed that utilize specifically designed starting materials to construct highly functionalized benzofurans. A notable example is the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates through a sequence involving a Mukaiyama Michael addition. nih.gov

This strategy begins with the in situ oxidation of a catechol ester, such as methyl 3,4-dihydroxybenzoate, to form a reactive o-benzoquinone-4-carboxylate intermediate. nih.govnih.gov This electron-deficient species then serves as a Michael acceptor for a silyl (B83357) enol ether. The ensuing cascade involves the Michael addition, an intramolecular cyclization of the resulting enolate onto the adjacent carbonyl group, and finally, an aromatization step to furnish the 7-hydroxybenzofuran product. nih.govnih.gov This method provides a convergent route to complex benzofurans that would be challenging to access through more traditional linear syntheses. nih.gov

Novel Synthetic Approaches for Functionalized Benzofuran-2-carboxylic Acid Derivatives

Modern synthetic chemistry has increasingly focused on the late-stage functionalization of existing heterocyclic cores. For benzofuran-2-carboxylic acids, transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing molecular diversity.

Palladium-catalyzed direct C-H arylation has become a premier strategy for modifying the benzofuran scaffold, allowing for the formation of C-C bonds at positions that are otherwise difficult to functionalize. lookchem.com These reactions offer high atom economy and can significantly shorten synthetic sequences compared to traditional cross-coupling methods that require pre-functionalized substrates.

A robust method involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group installed on the C2-carboxylic acid of the benzofuran. organic-chemistry.org This auxiliary coordinates to the palladium catalyst, positioning it to selectively activate and cleave the C-H bond at the adjacent C3 position. The resulting palladacycle intermediate can then couple with a variety of arylating agents, such as aryl iodides, to install diverse substituents. organic-chemistry.org The catalytic cycle is often proposed to proceed via a Pd(II)/Pd(IV) mechanism. organic-chemistry.org

Alternatively, regioselective C-H arylation can be achieved without a directing group by using specific arylating agents. For example, the palladium-catalyzed reaction of benzofurans with triarylantimony difluorides under aerobic conditions has been shown to produce 2-arylbenzofurans with high regioselectivity. researchgate.netlookchem.com Similarly, N'-acyl arylhydrazines have been used as aryl sources in the presence of a palladium catalyst and an oxidant. mdma.ch These methods provide direct access to C2-arylated benzofurans, which are valuable synthetic intermediates. mdma.chlookchem.com

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Benzofuran Derivatives

| Arylating Agent | Catalyst / Additives | Position Functionalized | Reference |

|---|---|---|---|

| Aryl Iodides | Pd(OAc)₂, AgOAc, 8-AQ directing group | C3 | organic-chemistry.org |

| Triarylantimony Difluorides | Pd(OAc)₂, CuCl₂ | C2 | researchgate.netlookchem.com |

This table summarizes various palladium-catalyzed methods for the C-H arylation of the benzofuran ring, highlighting the different arylating agents and reaction conditions that control the site of functionalization.

Transition Metal-Catalyzed Reactions

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful strategy for the formation of the benzofuran ring, often proceeding through the in situ generation of a reactive intermediate that subsequently undergoes intramolecular cyclization. A notable example involves the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, which are close structural analogues of this compound.

This method utilizes the Mukaiyama-Michael addition of silyl enol ethers to an ortho-benzoquinone ester, which is formed in situ by the oxidation of a catechol precursor. nih.gov The reaction of methyl 3,4-dihydroxybenzoate with a silyl enol ether in the presence of an oxidizing agent such as bis(trifluoroacetoxy)iodobenzene leads to the formation of the desired 7-hydroxybenzofuran-4-carboxylate. nih.gov The proposed mechanism can proceed through either an initial [4+2] cycloaddition or a direct Mukaiyama-Michael addition, followed by cyclization and aromatization to yield the benzofuran core. nih.gov This methodology has been shown to be effective for a range of silyl enol ethers derived from both alkyl and aryl ketones, affording the products in fair to good yields. nih.gov

Another approach to oxidative cyclization involves the use of phenyliodine(III) diacetate (PIDA) to mediate the coupling and cyclization of β-dicarbonyl compounds with hydroquinones, leading to the formation of 5-hydroxybenzofurans. thieme-connect.de While the hydroxyl group is at a different position, this method highlights the utility of hypervalent iodine reagents in constructing the benzofuran scaffold through C(sp²)–H functionalization. thieme-connect.de

Table 1: Examples of Oxidative Cyclization Reactions for the Synthesis of Hydroxybenzofuran Carboxylates

| Starting Materials | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate and Acetophenone silyl enol ether | Bis(trifluoroacetoxy)iodobenzene | Methyl 7-hydroxy-2-phenylbenzofuran-4-carboxylate | 73 | nih.gov |

| Methyl 3,4-dihydroxybenzoate and 4-Methylacetophenone silyl enol ether | Bis(trifluoroacetoxy)iodobenzene | Methyl 7-hydroxy-2-(p-tolyl)benzofuran-4-carboxylate | 74 | nih.gov |

| Methyl 3,4-dihydroxybenzoate and 4-Nitroacetophenone silyl enol ether | Bis(trifluoroacetoxy)iodobenzene | Methyl 7-hydroxy-2-(4-nitrophenyl)benzofuran-4-carboxylate | 74 | nih.gov |

| Hydroquinone and Ethyl benzoylacetate | PIDA | Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | 61 | thieme-connect.de |

Metal-Free Catalyzed Cyclization Methods

The development of metal-free synthetic routes is a growing area of interest in organic chemistry due to the reduced cost and toxicity associated with transition metals. For the synthesis of benzofurans, several metal-free cyclization strategies have been reported.

One such method involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This approach provides a convenient and metal-free alternative to traditional palladium-catalyzed methods. Another strategy employs BF₃-Et₂O to catalyze the cyclization of 1-(2-hydroxyphenyl)propargyl alcohol derivatives. nih.gov

Base-catalyzed intramolecular cyclization of 2-ynylphenols has also been demonstrated as an efficient metal-free method for the synthesis of 2-substituted benzo[b]furans. frontiersin.org This protocol utilizes readily available bases such as cesium carbonate to promote the cyclization under mild conditions. Furthermore, catalyst-free syntheses of substituted dihydrobenzofurans have been achieved through a [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. frontiersin.org

Table 2: Overview of Metal-Free Cyclization Methods for Benzofuran Synthesis

| Reaction Type | Key Reagents/Catalysts | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | (Diacetoxyiodo)benzene | ortho-Hydroxystilbenes | 2-Arylbenzofurans | organic-chemistry.org |

| Lewis Acid-Catalyzed Cyclization | BF₃·Et₂O | 1-(2-Hydroxyphenyl)propargyl alcohols | Substituted Benzofurans | nih.gov |

| Base-Catalyzed Intramolecular Cyclization | Cesium Carbonate | 2-Ynylphenols | 2-Substituted Benzofurans | frontiersin.org |

| Catalyst-Free [3+2] Cyclization | Base | Unsaturated imines and Iodine-substituted phenols | Substituted Dihydrobenzofurans | frontiersin.org |

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step, minimizing waste and purification efforts. Several MCRs have been developed for the synthesis of functionalized benzofurans.

A notable example is the microwave-assisted, one-pot, three-component, catalyst-free synthesis of highly functionalized benzofuran-2-carboxamides. kcl.ac.uk This method brings together commercially available amines, 2'-hydroxyacetophenones, and aldehydes or benzonitriles to rapidly generate a library of substituted benzofurans. kcl.ac.uk The Ugi four-component reaction has also been employed for the synthesis of highly functionalized benzofuran-2-carboxamides, demonstrating the power of isocyanide-based MCRs in this context. amanote.com

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, have also been utilized. For instance, a cascade assembly of N,N'-dialkylbarbituric acids and aldehydes has been shown to produce substituted furo[2,3-d]pyrimidine (B11772683) derivatives, showcasing the potential for complex heterocyclic synthesis from simple starting materials. researchgate.net

Table 3: Examples of Multi-Component and Cascade Reactions for Benzofuran Synthesis

| Reaction Name/Type | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Microwave-Assisted Three-Component Reaction | Amines, 2'-Hydroxyacetophenones, Aldehydes/Benzonitriles | Microwave-assisted, catalyst-free, one-pot | Benzofuran-2-carboxamides | kcl.ac.uk |

| Ugi Four-Component Reaction | Isocyanide, Carboxylic acid, Amine, Aldehyde/Ketone | High atom economy, diversity-oriented | Functionalized Benzofuran-2-carboxamides | amanote.com |

| Cascade Assembly | N,N'-Dialkylbarbituric acids, Aldehydes | Formation of fused heterocyclic systems | Substituted Furo[2,3-d]pyrimidines | researchgate.net |

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. The synthesis of benzofuran-2-carboxylic acids and their derivatives has benefited from this technology.

A highly efficient method for the synthesis of benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-bromocoumarins. nih.gov This reaction proceeds in the presence of sodium hydroxide (B78521) in ethanol, with reaction times as short as 5 minutes, a significant improvement over the conventional method which requires several hours. nih.gov This expedited protocol has been successfully applied to a series of substituted 3-bromocoumarins, affording the corresponding benzofuran-2-carboxylic acids in very high yields. nih.gov

Microwave assistance has also been applied to the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates, providing rapid access to these important dihydrobenzofuranones in moderate to good yields. researchgate.net Additionally, the parallel synthesis of benzofuran-2-carboxamide (B1298429) derivatives bearing anti-inflammatory, analgesic, and antipyretic agents has been achieved using microwave irradiation, highlighting the utility of this technique in medicinal chemistry for the rapid generation of compound libraries. scilit.com

Table 4: Microwave-Assisted Synthesis of Benzofuran-2-carboxylic Acids via Perkin Rearrangement

| Substrate (3-Bromocoumarin) | Microwave Conditions | Product (Benzofuran-2-carboxylic acid) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 300W, 5 min, 79°C | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | nih.gov |

| 3-Bromo-4,6-dimethylcoumarin | 300W, 5 min, 79°C | 3,5-Dimethyl-benzofuran-2-carboxylic acid | 98 | nih.gov |

| 3-Bromo-4-methyl-7,8-benzocoumarin | 300W, 5 min, 79°C | 3-Methyl-naphtho[2,1-b]furan-2-carboxylic acid | 99 | nih.gov |

| 3-Bromo-4-methyl-5,6-benzocoumarin | 300W, 5 min, 79°C | 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | 99 | nih.gov |

Derivatization Strategies for this compound Scaffold

The functionalization of the this compound scaffold is crucial for the development of new derivatives with tailored properties. Derivatization can be achieved at the carboxylic acid and hydroxyl groups, as well as on the benzofuran ring system itself.

Amidation and Esterification Reactions

The carboxylic acid group at the 2-position of the benzofuran ring is a versatile handle for derivatization, readily undergoing amidation and esterification reactions.

Amidation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. For example, benzofuran-2-carboxylic acid can be treated with a coupling agent like HATU in the presence of a base and an amine to form the corresponding amide. nih.gov

Table 5: Examples of Amidation and Esterification of Benzofuran-2-carboxylic Acids

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | 8-Aminoquinoline, HATU, N,N-diisopropylethylamine | Amidation | N-(quinolin-8-yl)benzofuran-2-carboxamide | nih.gov |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Procedure 1 (not specified in abstract) | Amidation | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | researchgate.net |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Procedure 2 (not specified in abstract) | Esterification | Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | researchgate.net |

Introduction of Diverse Substituents

The introduction of various substituents onto the benzofuran ring is essential for modulating the biological and physicochemical properties of the molecule. This can be achieved through a range of chemical transformations.

A powerful strategy for the functionalization of the C3 position of the benzofuran ring is through palladium-catalyzed C-H arylation. nih.gov This method often employs a directing group, such as an 8-aminoquinoline amide at the C2 position, to facilitate the regioselective introduction of aryl groups. nih.gov The directing group can subsequently be removed or transformed, allowing for the synthesis of a diverse array of C3-substituted benzofuran-2-carboxamides. nih.gov

Electrophilic substitution reactions such as halogenation and nitration can also be employed to introduce substituents onto the benzene (B151609) portion of the benzofuran ring. For instance, the nitration of 7-hydroxy-4-methyl coumarin, a related heterocyclic system, has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, suggesting that similar transformations could be applied to the this compound scaffold. researchgate.netscispace.com Decarboxylative halogenation represents another potential route for the introduction of halogens, although this would result in the loss of the carboxylic acid functionality. nih.gov

Table 6: Methods for the Introduction of Substituents on the Benzofuran Scaffold

| Position of Substitution | Reaction Type | Key Reagents/Catalysts | Substituent Introduced | Reference |

|---|---|---|---|---|

| C3 | C-H Arylation | Pd(OAc)₂, AgOAc, NaOAc | Aryl groups | nih.gov |

| Benzene ring | Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Nitro group | researchgate.netscispace.com |

| Benzene ring | Decarboxylative Halogenation | Various (e.g., Ag salt, Br₂) | Halogen (with loss of COOH) | nih.gov |

Auxiliary-Guided Chemical Transformations

Auxiliary-guided chemical transformations represent a powerful strategy for the selective functionalization of specific C–H bonds in complex molecules. This approach utilizes a removable directing group, or "auxiliary," which is temporarily installed onto the substrate. The auxiliary then chelates to a metal catalyst, positioning it in close proximity to a targeted C–H bond and enabling its selective activation and subsequent functionalization. This methodology has been effectively applied to analogues of this compound, primarily benzofuran-2-carboxylic acid itself, to achieve highly regioselective transformations that would be challenging to accomplish through conventional methods.

A prominent example of this strategy is the use of 8-aminoquinoline (8-AQ) as a bidentate directing group for the palladium-catalyzed C–H arylation of the C3 position of the benzofuran scaffold. nih.govchemrxiv.orgmdpi.com In this process, the benzofuran-2-carboxylic acid is first converted into its corresponding 8-AQ amide. nih.govchemrxiv.org This amide serves as a suitable substrate for palladium-catalyzed C–H functionalization. chemrxiv.orgmdpi.com The 8-AQ auxiliary directs the palladium catalyst to the adjacent C3 position, facilitating a C–H activation event that leads to the formation of a palladacycle intermediate. nih.govmdpi.com This intermediate then reacts with an aryl iodide coupling partner to install an aryl group at the C3 position. nih.gov

The catalytic cycle is proposed to proceed via a Pd(II)/Pd(IV) mechanism. nih.govmdpi.com The process begins with the coordination of the palladium catalyst to the 8-AQ amide, followed by C–H activation to form the key palladacycle. nih.govmdpi.com Subsequent oxidative addition of an aryl iodide, reductive elimination of the arylated product, and catalyst regeneration complete the cycle. mdpi.com This directed approach ensures high regioselectivity for the C3 position, which is typically less reactive than the C2 position in benzofurans. researchgate.net

The versatility of this method has been demonstrated through the successful coupling of various benzofuran-2-carboxamide substrates with a wide range of aryl and heteroaryl iodides. nih.gov While the primary substrate studied was the unsubstituted benzofuran-2-carboxylic acid derivative, the methodology was also successfully applied to substituted benzofurans, including a 7-methoxy (7-OMe) analogue, which serves as a close proxy for the 7-hydroxy derivative. nih.gov The reaction tolerates diverse electronic properties on the aryl iodide, although electron-donating substituents tend to result in higher yields. nih.gov

A crucial aspect of this strategy is the subsequent removal of the auxiliary group to unveil the functionalized carboxylic acid or to generate other useful derivatives. nih.gov The 8-AQ group can be cleaved under hydrolytic conditions (e.g., using NaOH in ethanol) to yield the corresponding 3-aryl-benzofuran-2-carboxylic acid. nih.gov Alternatively, the 8-AQ amide can undergo a one-pot, two-step transamidation procedure. nih.govchemrxiv.org This involves activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which can then react with various primary and secondary amines to furnish a diverse library of C3-arylated benzofuran-2-carboxamides. nih.govchemrxiv.org

The detailed findings from the research on the C3-arylation of 8-AQ-directed benzofuran-2-carboxamides are summarized in the table below.

| Entry | Substrate Analogue | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzofuran | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzofuran-2-carboxamide | 86 |

| 2 | Benzofuran | 5-Iodo-meta-xylene | 3-(3,5-Dimethylphenyl)benzofuran-2-carboxamide | 76 |

| 3 | Benzofuran | 4-Iodotoluene | 3-(p-Tolyl)benzofuran-2-carboxamide | 88 |

| 4 | Benzofuran | Iodobenzene | 3-Phenylbenzofuran-2-carboxamide | 84 |

| 5 | Benzofuran | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)benzofuran-2-carboxamide | 57 |

| 6 | Benzofuran | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzofuran-2-carboxamide | 52 |

| 7 | Benzofuran | 2-Iodothiophene | 3-(Thiophen-2-yl)benzofuran-2-carboxamide | 71 |

| 8 | 5-Methoxybenzofuran | 4-Iodoanisole | 5-Methoxy-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 80 |

| 9 | 7-Methoxybenzofuran | 4-Iodoanisole | 7-Methoxy-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 60 |

| 10 | 5-Chlorobenzofuran | 4-Iodoanisole | 5-Chloro-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 83 |

Table 1: Scope of the Palladium-Catalyzed C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide Analogues. Reactions were performed using Pd(OAc)₂, AgOAc, and the respective aryl iodide. nih.gov

This auxiliary-guided approach provides a highly modular and efficient route to elaborate C3-substituted benzofuran-2-carboxylic acids and their derivatives, demonstrating a powerful method for the selective functionalization of the benzofuran core. nih.govdiva-portal.org

Investigation of Biological Activities and Molecular Mechanisms of 7 Hydroxybenzofuran 2 Carboxylic Acid and Its Derivatives

Enzyme Inhibition Studies

The unique structural features of 7-Hydroxybenzofuran-2-carboxylic acid and its derivatives make them promising candidates for enzyme inhibition. The presence of the carboxylic acid, the hydroxyl group, and the benzofuran (B130515) core allows for a variety of interactions with the active sites of enzymes, leading to the modulation of their activity.

Acetylcholinesterase (AChE) Inhibition

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented, the broader class of benzofuran derivatives has been identified as a promising source of AChE inhibitors. nih.govnih.gov Research into various synthetic benzofuran derivatives has demonstrated their potential to inhibit AChE, an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease. nih.govnih.gov

Studies on different series of benzofuranyl derivatives have reported significant inhibitory activities against both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov For instance, certain novel benzofuranyl compounds have exhibited Ki values ranging from 0.009 to 0.61 μM for AChE. nih.gov Although specific data for the 7-hydroxy substituted carboxylic acid is not available, the general findings for the benzofuran class suggest that this scaffold is a viable starting point for the design of new AChE inhibitors. Further investigation is warranted to determine the specific effects of the 7-hydroxy substitution on the inhibitory potency.

Protein Tyrosine Phosphatase Inhibition (e.g., mPTPB, LYP, Slingshot)

Derivatives of benzofuran-2-carboxylic acid have emerged as significant inhibitors of protein tyrosine phosphatases (PTPs), a group of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTPs is associated with various diseases, including autoimmune disorders and infectious diseases.

Specifically, the benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimetic, enabling it to bind to the active site of PTPs. nih.gov This has led to the development of inhibitors for Lymphoid Tyrosine Phosphatase (LYP), an important regulator of T-cell activation and a target for immunotherapy. nih.gov Research has shown that certain derivatives of benzofuran-2-carboxylic acid can reversibly inhibit LYP with Ki values in the micromolar range. For example, compounds designated as D34 and D14 have demonstrated Ki values of 0.93 μM and 1.34 μM, respectively. nih.gov

Furthermore, the structurally related 6-hydroxy-benzofuran-5-carboxylic acid scaffold has been utilized to develop highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor of the tuberculosis bacterium.

| Compound/Scaffold | Target PTP | Inhibition Data |

| Benzofuran-2-carboxylic acid derivative (D34) | LYP | K_i = 0.93 μM |

| Benzofuran-2-carboxylic acid derivative (D14) | LYP | K_i_ = 1.34 μM |

| 6-Hydroxy-benzofuran-5-carboxylic acid scaffold | mPTPB | Development of potent and selective inhibitors |

Kinase Inhibition (e.g., GSK-3β)

The benzofuran nucleus has also been incorporated into the design of kinase inhibitors. While specific studies on this compound are limited, related hybrid molecules have shown inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.

Novel oxindole/benzofuran hybrids have been designed and synthesized as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β. These hybrid compounds have demonstrated the ability to inhibit GSK-3β, highlighting the potential of the benzofuran moiety in targeting the ATP-binding site of kinases. The development of such multi-target inhibitors is a growing area of interest in drug discovery.

Modulation of Cytochrome P450 Enzymes

7,8-Benzoflavone has been identified as a potent in vitro inhibitor of CYP1A2 and an activator of CYP3A4. nih.gov The metabolic transformation of such compounds can also influence their interaction with CYP enzymes. For example, hydroxylated metabolites of 7,8-benzoflavone have been shown to decrease testosterone (B1683101) 6β-hydroxylation mediated by CYP3A4. nih.gov Given that the metabolism of many drugs is mediated by CYP450 enzymes, understanding the modulatory effects of benzofuran-2-carboxylic acid derivatives is crucial for assessing their potential drug-drug interactions. The presence of a carboxylic acid moiety, as seen in tienilic acid, can also play a role in the inactivation of certain CYP450 enzymes like P450 2C9. nih.gov

Inhibition of Oxidative Stress-Related Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)

Derivatives of this compound have been investigated for their antioxidant properties and their ability to mitigate oxidative stress. nih.govnih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. mdpi.com

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which are closely related to the target compound, have been synthesized and evaluated for their neuroprotective and antioxidant activities. nih.govnih.govresearchgate.net Several of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and were found to attenuate the generation of ROS. nih.gov

One particular derivative, compound 1j (with a hydroxyl substitution at the R3 position), was noted for its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net While direct inhibition data for superoxide dismutase (SOD) and catalase is not specified, the observed ROS scavenging and anti-lipid peroxidation activities suggest an interaction with the cellular antioxidant defense system. mdpi.comnih.gov

| Derivative | Bioactivity |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Neuroprotection against NMDA-induced excitotoxicity |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Attenuation of NMDA-induced ROS generation |

| Compound 1j | DPPH radical scavenging |

| Compound 1j | Inhibition of in vitro lipid peroxidation |

Leukotriene Biosynthesis Pathway Inhibition

Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of the leukotriene biosynthesis pathway. Leukotrienes are inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Inhibition of this pathway is a therapeutic target for inflammatory conditions such as asthma.

A United States patent describes a series of benzofuran-2-carboxylic acid esters as inhibitors of leukotriene biosynthesis. These compounds are reported to inhibit the mammalian 5-lipoxygenase enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes. This indicates that the benzofuran-2-carboxylic acid scaffold is a viable template for the development of novel anti-inflammatory agents targeting the leukotriene pathway.

Cellular and Preclinical Investigations of Bioactivity

Research into this compound and its derivatives has revealed significant biological activities, particularly in the realms of oncology and microbiology. Cellular and preclinical studies have focused on understanding the mechanisms through which these compounds exert their effects, with promising results in cytotoxicity against cancer cells and inhibition of microbial growth.

In Vitro Cytotoxicity against Cancer Cell Lines

Benzofuran-based compounds, including derivatives of 2- and 3-benzofurancarboxylic acid, have demonstrated considerable cytotoxic activity against various human cancer cell lines. nih.gov The inclusion of halogen atoms in the benzofuran structure has been noted as an important factor, often increasing the antitumor and cytotoxic potential of these compounds. nih.gov

A key mechanism underlying the anticancer potential of benzofuran derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. Studies have shown that certain synthetic benzofuran derivatives can significantly increase the activity of caspases 3/7, which are crucial markers of apoptosis. nih.gov This suggests that the observed cellular toxicity is a result of a controlled, apoptotic process rather than necrosis, which involves uncontrolled cell disintegration and inflammation. nih.gov

For instance, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated their capacity to induce late-stage apoptosis or necrosis in A549 (lung carcinoma) and HepG2 (liver cancer) cells after 72 hours of incubation. researchgate.net Some studies also suggest that certain benzofuran derivatives may act as DNA intercalating agents, inhibiting the action of enzymes like endonuclease and contributing to their cytotoxic effects. nih.gov

Derivatives of benzofuran-2-carboxylic acid have shown potent antiproliferative activity across a range of human cancer cell lines. A comprehensive study detailed the synthesis of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives, which exhibited significant cytotoxicity at low micromolar concentrations. nih.gov

The antiproliferative effects were evaluated against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.gov One of the standout compounds, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, was identified as a lead scaffold possessing both outstanding anticancer and NF-κB inhibitory activity. nih.gov The presence of a hydroxyl group on the N-phenyl ring was found to potentiate this anticancer activity. nih.gov Further research has highlighted that benzofuran-carboxylic acid hybrids can act as effective antiproliferative agents against breast cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzofuran-2-Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference(s) |

|---|---|---|---|

| Benzofuran-2-carboxamide (B1298429) derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Exhibited potent cytotoxic activities at low micromolar concentrations. | nih.gov |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Not specified in detail | Identified as a lead scaffold with outstanding anticancer and NF-κB inhibitory activity. | nih.gov |

| 2-Aroylbenzofuran derivatives | A549 (lung), HT-29 (colon), MCF-7 (breast), HeLa (cervical) | Showed excellent antiproliferative activity, with IC50 values at nanomolar levels. | mdpi.com |

| 2-Salicyloylbenzofuran derivatives bearing a carboxylic acid | S. faecalis, MSSA, MRSA (bacterial strains, but indicative of bioactivity) | Significantly increased antibacterial activities, suggesting broad biological potential. | nih.gov |

| Benzofuran-based chalcones | MCF-7 (breast), A549 (lung), PC-3 (prostate) | A hybrid compound showed selective cytotoxicity toward the human breast cancer cell line (MCF-7). | mdpi.com |

Antimicrobial Research

The benzofuran scaffold is a core component of many compounds with significant antimicrobial properties. nih.govresearchgate.net Derivatives of benzofuran-2-carboxylic acid have been investigated for their ability to inhibit the growth of a wide spectrum of pathogenic bacteria and fungi.

Research has shown that the introduction of a halogen into the benzofuran structure is a key factor for conferring microbiological activity. mdpi.com Derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, particularly those with two halogen substitutions on the acetyl group and a halogen in the aromatic ring, were found to be active against Gram-positive cocci. mdpi.com

Similarly, studies on 2-salicyloylbenzofuran derivatives revealed that compounds bearing a carboxylic acid group exhibited significantly increased antibacterial activity against Gram-positive strains, including Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 8h from this series showed the most potent activity, with MIC values ranging from 0.06 to 0.12 mM. nih.gov In contrast, some studies have found that certain benzofuran derivatives show higher inhibitory activity against Gram-negative bacteria than Gram-positive ones. nih.gov

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Gram-Positive Strains | Gram-Negative Strains | Key Findings | Reference(s) |

|---|---|---|---|---|

| Halogenated 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives | Active against Gram-positive cocci | Not specified | Derivatives with halogens in the aromatic ring also showed antifungal activity. | mdpi.com |

| 2-Salicyloylbenzofuran derivatives with a carboxylic acid group | Streptococcus faecalis, MSSA, MRSA | Escherichia coli (weak or no activity) | Potent activity against Gram-positive strains, with MICs as low as 0.06 mM. | nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative of benzofuran | Good activity (20 mm inhibition zone) | Excellent activity (25 mm inhibition zone) | The inhibitory activity was higher against Gram-negative bacteria. | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, Escherichia coli | Compounds with methoxy (B1213986), methyl, and fluoro substituents showed better antibacterial activity. | niscair.res.in |

The benzofuran ring system is the basis for a class of synthetic compounds with potent antifungal properties. nih.gov A series of benzofuran derivatives were synthesized and tested for their ability to inhibit the growth of pathogenic fungi, such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

One study found that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, drastically increased its antifungal activity. nih.gov Other research has identified halogenated derivatives of 3-benzofurancarboxylic acid as being active against fungi. mdpi.com Furthermore, certain 2-amino-4-arylthio-5-hydroxybenzofurans demonstrated potent activity against C. krusei, C. neoformans, and A. niger. nih.gov

Table 3: Antifungal Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strains | Key Findings | Reference(s) |

|---|---|---|---|

| Derivatives of 2- and 3-benzofurancarboxylic acid | Cryptococcus neoformans, Aspergillus fumigatus | Several derivatives inhibited fungal growth, with two showing significant antifungal activity. | nih.gov |

| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | Not specified | This dibromo derivative showed a drastic increase in antifungal activity compared to its precursor. | mdpi.comnih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Active against tested fungi | Derivatives containing a halogen in the aromatic ring demonstrated antifungal properties. | mdpi.com |

| 2-amino-4-arylthio-5-hydroxybenzofurans | C. krusei, C. neoformans, A. niger | Showed potent antifungal activity. | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Aspergillus niger, Sclerotium rolfsii | Exhibited moderate antifungal activity. | niscair.res.in |

Antimycobacterial Activity

Research into the antimycobacterial potential of benzofuran derivatives has identified several promising compounds. Benzofuran is considered a valuable pharmacophore for the development of new anti-tubercular agents. nih.gov Some derivatives have shown effectiveness against both drug-sensitive and drug-resistant pathogens. nih.gov

A study focused on benzofuran-based sulphonamide derivatives identified several compounds with notable in vitro activity against Mycobacterium tuberculosis H37Rv strains. researchgate.net From a series of twenty synthesized compounds, four demonstrated the most significant inhibitory effects. researchgate.net The minimum inhibitory concentrations (MICs) for these derivatives highlight their potential as antimycobacterial agents. researchgate.net

In a different approach, derivatives of a 6-hydroxy-benzofuran-5-carboxylic acid scaffold were synthesized as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB). nih.gov This enzyme is a virulence factor that helps the mycobacterium survive within host macrophages, making it a key target for new tuberculosis treatments. nih.gov The developed inhibitors were shown to be highly potent and selective, and they were capable of restoring the host's immune responses to the pathogen. nih.gov

| Compound ID | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|

| VIIIj | 13 | researchgate.net |

| VIIIi | 18 | researchgate.net |

| VIIIo | 17 | researchgate.net |

| VIIId | 19 | researchgate.net |

Antiviral Activity

The benzofuran scaffold is a component of various natural and synthetic compounds demonstrating a wide range of therapeutic properties, including antiviral activity. nih.gov Studies have evaluated benzofuran derivatives for their in vitro activity against a spectrum of DNA and RNA viruses. nih.gov

Specific derivatives have shown targeted activity against particular viruses. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against the respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, exhibited activity against the influenza A virus in MDCK cells. nih.gov

| Compound Name | Target Virus | Cell Line | Reference |

|---|---|---|---|

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | nih.gov |

Anti-inflammatory Response Modulation

Benzofuran derivatives are recognized for possessing a variety of biological activities, including anti-inflammatory properties. nih.govresearchgate.netontosight.ai The core structure is considered a key building block for pharmacological agents with potential in modulating inflammatory responses. nih.gov Although detailed mechanisms for this compound itself are not extensively documented in the provided results, the broader class of benzofuran carboxylic acid derivatives has been a subject of investigation for anti-inflammatory effects. ontosight.airesearchgate.net

Antioxidant Capacity Assessment

The antioxidant potential of benzofuran derivatives has been a significant area of research. nih.gov The transformation from a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant activities. nih.gov Among these, a compound featuring a hydroxyl (-OH) substitution at the R3 position (compound 1j) demonstrated notable capacity to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.gov Another study highlighted that 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) possesses better antioxidant activity than the well-known antioxidant Trolox C. nih.gov Furthermore, 3,3-disubstituted-3H-benzofuran-2-one derivatives have also been assessed for their antioxidant capacity using DPPH assays and cyclic voltammetry. mdpi.com

Immunomodulatory Effects and Antitumor Immunity Enhancement

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a crucial regulator in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.govresearchgate.net LYP is primarily expressed in the immune system, and its inhibition presents a promising strategy for cancer immunotherapy. nih.govresearchgate.net

Two specific derivatives, designated D14 and D34, have been shown to reversibly inhibit LYP. nih.govresearchgate.net This inhibition boosts antitumor immunity by activating T-cells and inhibiting the polarization of M2 macrophages, which are known to suppress immune responses in the tumor microenvironment. nih.govresearchgate.net Consequently, both D14 and D34 significantly suppressed tumor growth in a syngeneic mouse model. nih.govresearchgate.net In a separate line of research, benzofuran-2-carboxamide derivatives have been investigated as immunomodulatory agents that block the CCL20-induced chemotaxis of human peripheral blood mononuclear cells, indicating another mechanism by which these compounds can modulate immune responses. nih.gov

| Compound ID | Target | Observed Effect | Reference |

|---|---|---|---|

| D14 | Lymphoid Tyrosine Phosphatase (LYP) | Reversible inhibition, T-cell activation, inhibition of M2 macrophage polarization, tumor growth suppression | nih.govresearchgate.net |

| D34 | Lymphoid Tyrosine Phosphatase (LYP) | Reversible inhibition, T-cell activation, inhibition of M2 macrophage polarization, tumor growth suppression | nih.govresearchgate.net |

Modulation of Gene Expression and Cellular Metabolism

Beyond their direct effects on signaling proteins, derivatives of benzofuran-2-carboxylic acid can also modulate gene expression. Treatment with the LYP inhibitors D14 and D34 was found to upregulate the expression of PD-1/PD-L1. nih.govresearchgate.net This finding is significant because the PD-1/PD-L1 axis is a major immune checkpoint pathway. The upregulation suggests a potential for synergistic effects when these LYP inhibitors are combined with PD-1/PD-L1 blockade immunotherapies. nih.govresearchgate.net In a different context, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives were observed to induce the expression of heme oxygenase-1 (HO-1), an enzyme involved in the cellular stress response, when neuronal cells were exposed to oxidative stress. mdpi.com

Neurobiological Activity in Animal Models

The therapeutic potential of derivatives of this compound in neurodegenerative diseases has been increasingly explored through various animal and cellular models. Research has focused on elucidating their mechanisms of action, particularly in the context of Alzheimer's disease, neuroplasticity, and other neurodegenerative conditions marked by excitotoxicity and oxidative stress.

Studies in Alzheimer's Disease Models

Derivatives of the benzofuran-2-carboxylic acid scaffold have been investigated for their ability to target multiple pathological pathways in Alzheimer's disease (AD). The multifactorial nature of AD, which includes cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuroinflammation, has prompted the development of multi-target-directed ligands. nih.gov

One area of investigation involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A progressive decline in acetylcholine levels is a key feature of AD, leading to memory loss and cognitive impairment. nih.gov In the later stages of AD, the enzyme butyrylcholinesterase (BChE) becomes particularly significant. nih.govresearchgate.net Studies on hydroxylated 2-phenylbenzofuran (B156813) derivatives have identified compounds with selective and potent inhibitory activity against BChE. nih.gov For instance, certain derivatives demonstrated significantly higher inhibitory activity towards BChE over acetylcholinesterase (AChE). nih.govresearchgate.net Similarly, other 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective BChE inhibition, with activity surpassing that of the standard drug galantamine. mdpi.com

Another critical aspect of AD pathology is the aggregation of the amyloid-beta peptide (Aβ42), which forms neurotoxic plaques. researchgate.net N-phenylbenzofuran-2-carboxamide derivatives have been synthesized and evaluated as modulators of Aβ42 aggregation. Certain compounds containing a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Furthermore, these derivatives provided significant neuroprotection to mouse hippocampal neuronal cells (HT22) against Aβ42-induced cytotoxicity. researchgate.net

Beyond enzymatic inhibition and anti-aggregation properties, 2-arylbenzofuran derivatives have also been assessed for their neuroprotective and immunomodulatory effects. nih.gov One promising compound was found to not only inhibit BChE but also protect against Aβ₁₋₄₂ oligomer-induced toxicity. nih.gov This compound also acted as a potent and selective ligand for the cannabinoid CB₂ receptor and demonstrated an ability to switch microglia from a pro-inflammatory to a neuroprotective phenotype, highlighting a multi-faceted approach to addressing AD pathology. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Type | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hydroxylated 2-phenylbenzofuran (Compound 17) | Butyrylcholinesterase (BChE) | 3.57 µM | nih.gov |

| Hydroxylated 2-phenylbenzofuran (Compound 15) | Butyrylcholinesterase (BChE) | 6.23 µM | nih.gov |

| Cathafuran C (2-arylbenzofuran) | Butyrylcholinesterase (BChE) | 2.5 µM | mdpi.com |

| 2-Arylbenzofuran (Compound 8) | Butyrylcholinesterase (BChE) | Potent Inhibition | nih.gov |

Regulation of Neuroplasticity Markers

Neuroplasticity, the ability of the brain to form and reorganize synaptic connections, is crucial for learning and memory and is often impaired in neurodegenerative diseases. frontiersin.org Brain-Derived Neurotrophic Factor (BDNF) is a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. frontiersin.org While direct studies linking this compound derivatives to the expression of specific neuroplasticity markers like BDNF are emerging, their established neuroprotective activities are fundamental to maintaining an environment where neuroplasticity can occur.

The neuroprotective effects of benzofuran derivatives often involve collaboration with endogenous neurotrophic factors. For example, a series of benzofuran derivatives were found to work in concert with Insulin-Like Growth Factor 1 (IGF-1), a key regulator of neuronal survival and plasticity, to enhance neuroprotective activity in primary neural cells from rat hippocampus and cerebral cortex. nih.gov By protecting neurons from damage, these compounds help preserve the cellular machinery necessary for plastic changes.

The mechanisms underlying the neuroprotective effects, such as antioxidant activity and reduction of excitotoxicity, contribute indirectly to preserving neuroplasticity. nih.gov Oxidative stress and glutamate-mediated excitotoxicity are known to disrupt synaptic function and impair the signaling pathways that underpin learning and memory. frontiersin.orgnih.gov By mitigating these damaging processes, benzofuran derivatives can help maintain neuronal health and function, thereby supporting the brain's capacity for adaptation and repair. The investigation into how these compounds directly modulate key markers like BDNF and its signaling pathways represents a logical next step in understanding their full therapeutic potential.

Table 2: Neuroprotective Mechanisms Relevant to Neuroplasticity

| Compound Class | Observed Effect | Relevance to Neuroplasticity | Reference |

|---|---|---|---|

| Benzofuran derivatives | Collaboration with IGF-1 to enhance neuroprotection | IGF-1 is a critical factor in neuronal growth, survival, and synaptic plasticity. | nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Protection against NMDA-induced excitotoxicity | Prevents synaptic damage and neuronal death caused by excessive glutamate (B1630785) stimulation, preserving neural circuits. | nih.gov |

| Benzofuran-type stilbenes (Moracin O, P) | Protection against glutamate-induced neurotoxicity | Maintains neuronal viability in the face of excitotoxic insults, which is essential for functional plasticity. | nih.gov |

Potential in Other Neurodegenerative Research

The mechanistic basis for the neuroprotective effects of this compound derivatives suggests their potential utility across a range of neurodegenerative disorders beyond Alzheimer's disease. A key mechanism implicated in neuronal death in conditions like Huntington's disease (HD) and Parkinson's disease (PD) is excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. nih.govbiorxiv.orgbiorxiv.org

Research into 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has demonstrated significant neuroprotective action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.govnih.gov This is particularly relevant as overstimulation of NMDA receptors is a critical step in the excitotoxic cascade. nih.gov In these studies, several derivatives were found to substantially inhibit excitotoxic damage. nih.gov One derivative, compound 1f, exhibited a neuroprotective effect that was almost comparable to that of memantine, an established NMDA antagonist used clinically. nih.govresearchgate.net This anti-excitotoxic property is highly relevant for HD, a disease characterized by the profound loss of medium spiny neurons in the striatum, a process driven by excitotoxic mechanisms. biorxiv.orgnih.gov

Furthermore, the potential application of benzofuran derivatives extends to PD, a disorder characterized by the loss of dopaminergic neurons. Monoamine oxidase (MAO) enzymes, particularly MAO-B, play a role in the metabolism of dopamine, and their inhibition is a therapeutic strategy for PD. acs.org Novel benzofuran–thiazolylhydrazone derivatives have been designed and synthesized as MAO inhibitors, with some compounds showing potent activity. acs.org This line of research suggests that the benzofuran scaffold can be adapted to target enzymatic pathways relevant to the pathology of Parkinson's disease.

Table 3: Anti-Excitotoxic Activity of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

| Compound | Key Structural Feature | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| Compound 1f | -CH₃ substitution at R₂ position | Potent and efficacious action against NMDA-induced excitotoxicity, comparable to memantine. | nih.govresearchgate.net |

| Compound 1j | -OH substitution at R₃ position | Marked anti-excitotoxic effects. Also exhibited antioxidant and radical scavenging activity. | nih.govnih.gov |

| Memantine (Reference) | NMDA antagonist | Well-known neuroprotective action against excitotoxicity. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Positional and Substituent Effects on Biological Activity

The biological profile of 7-Hydroxybenzofuran-2-carboxylic acid is intricately linked to the specific arrangement and nature of its chemical substituents. Alterations to the core structure provide significant insights into the molecular interactions necessary for its activity.

The placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzofuran (B130515) scaffold is critical for its biological function. The benzofuran-2-carboxylic acid moiety is a well-established pharmacophore that acts as a potent phosphotyrosine (pTyr) mimic, a feature crucial for inhibiting enzymes like lymphoid-tyrosine phosphatase (LYP). nih.gov X-ray crystallography studies of related benzofuran-2-carboxylic acid inhibitors bound to their targets, such as Pim-1 kinase, reveal that the C-2 carboxylic acid group is essential for forming key salt-bridge and hydrogen bond interactions within the active site. nih.gov Any deviation from the C-2 position would likely disrupt these vital interactions, leading to a significant loss of potency.

The introduction of halogen atoms—such as chlorine (Cl), bromine (Br), or fluorine (F)—onto the benzofuran ring is a common strategy that has been shown to significantly enhance cytotoxic and anticancer activities. nih.govnih.gov This increase in potency is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Studies on various benzofuran derivatives show that the position and type of halogen are critical determinants of biological activity. For instance, the introduction of bromine to alkyl or acetyl groups attached to the benzofuran system has been found to increase cytotoxicity against both normal and cancer cell lines. researchgate.net In one series of compounds, a derivative with a bromine atom on a methyl group at the C-3 position showed remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov Similarly, chloro-substituted benzofuran derivatives have also demonstrated potent activity against multiple human tumor cell lines. nih.govniscair.res.in

| Compound/Derivative Type | Modification | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| 3-Bromomethyl-benzofuran derivative | Bromine on C3-methyl group | HL60 (Leukemia) | 0.1 | nih.gov |

| 3-Bromomethyl-benzofuran derivative | Bromine on C3-methyl group | K562 (Leukemia) | 5.0 | nih.gov |

| 4-Fluoro-2-benzofuranyl derivative | Fluorine at C4 position | MCF-7 (Breast Cancer) | Potency increased 2-fold vs. non-fluorinated | nih.gov |

| Chlorinated benzofuran derivative | Chlorine on benzene (B151609) ring | A549, HeLa, MCF-7 | Potent activity reported | nih.gov |

Modification of the benzofuran scaffold with alkyl chains can influence the compound's physicochemical properties, such as lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets of target proteins. While specific SAR data on alkyl chain modifications for this compound is limited, general principles suggest that optimizing the length and branching of appended alkyl groups is a viable strategy for enhancing biological activity. The addition of such groups can lead to improved van der Waals interactions with the target, although excessive chain length or bulky branches can also introduce steric hindrance, reducing binding affinity.

The electronic properties of the benzofuran ring system can be fine-tuned by introducing electron-donating or electron-withdrawing groups, which in turn affects biological activity. Converting the 7-hydroxyl group to a 7-methoxy (-OCH₃) group, as seen in derivatives like 7-methoxy-2-benzofurancarboxylic acid, alters its properties by removing a hydrogen bond donating site while increasing lipophilicity. researchgate.net

Studies have shown that substituents with a positive mesomeric (+M) effect, such as hydroxyl and methoxy (B1213986) groups, can potentiate the anticancer activity of benzofuran derivatives. nih.gov Conversely, the presence of electron-withdrawing groups, like a chloro substituent, has also been associated with high bioactivity in certain series of benzofuran compounds, indicating that the optimal electronic configuration is target-dependent. niscair.res.in The interplay between a methoxy group and a halogen, such as bromine, has been noted to influence the biological properties of some benzofuran derivatives, including their pro-oxidative and proapoptotic effects.

Pharmacophore Elucidation and Ligand Efficiency Analysis

A pharmacophore model for this compound and its analogues can be elucidated from structural and SAR data. The core of this model is the benzofuran-2-carboxylic acid scaffold, which has been identified as an effective mimic of phosphotyrosine. nih.gov

The key features of the pharmacophore are:

An Anionic/Hydrogen Bond Acceptor Center: Provided by the C-2 carboxylate group, which is crucial for forming salt bridges and hydrogen bonds. nih.gov

A Hydrophobic/Aromatic Region: The fused benzofuran ring system provides a rigid, planar scaffold that can engage in hydrophobic and π-stacking interactions with the target protein.

A Hydrogen Bond Donor/Acceptor Site: The C-7 hydroxyl group offers an additional point for specific hydrogen bonding, which can enhance binding affinity and selectivity.

Ligand efficiency analysis, which relates the potency of a compound to its size (or heavy atom count), would be a critical next step in optimizing analogues. The goal is to maximize the binding energy per atom, ensuring that modifications contribute efficiently to the compound's activity.

Design Principles for Novel this compound Analogues

Based on the available SAR data, several key principles can be formulated for the design of novel analogues with potentially enhanced or modulated biological activity:

Preservation of the Core Scaffold: The benzofuran-2-carboxylic acid moiety should be retained as the fundamental structural unit due to its established role as a phosphotyrosine mimic and its ability to form critical binding interactions. nih.govnih.gov

Strategic Halogenation: The introduction of halogen atoms, particularly bromine or chlorine, on the benzene ring is a proven strategy for enhancing cytotoxic potency. The position of halogenation should be optimized to maximize interactions via halogen bonding. nih.govnih.gov

Modification of the 7-Position: The 7-hydroxyl group can be substituted to modulate activity. Conversion to a methoxy group or other small electron-donating groups can fine-tune electronic properties and lipophilicity.

Exploration of Other Substitution Sites: While maintaining the core features, substitutions at other positions on the benzofuran ring (e.g., C3, C4, C5, C6) could be explored. For example, the introduction of small aryl or heteroaryl groups at the C3 position has been shown to be a viable synthetic strategy for creating diverse derivatives. nih.govmdpi.com

Amide and Ester Analogues: Converting the C-2 carboxylic acid to various amides or esters can create prodrugs or analogues with different cell permeability and target engagement profiles. Benzofuran-2-carboxamides, for instance, have been extensively explored as anticancer agents. nih.gov

By adhering to these principles, medicinal chemists can rationally design new series of this compound analogues with improved potency, selectivity, and drug-like properties.

Computational and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds. Each method provides unique information about the compound's atomic composition, connectivity, and functional groups.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities, the connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms can be established.

For 7-Hydroxybenzofuran-2-carboxylic acid, specific ¹H and ¹³C NMR data have not been reported in the available literature. However, a hypothetical analysis would anticipate signals corresponding to the aromatic protons on the benzene (B151609) ring, the furan (B31954) ring proton, the carboxylic acid proton, and the hydroxyl proton. The substitution pattern would influence the chemical shifts and coupling patterns of the aromatic protons. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the benzofuran (B130515) core, and those bearing the hydroxyl group.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 | m |

| ¹H (Furan) | ~7.2 | s |

| ¹H (Carboxyl) | >10 | br s |

| ¹H (Hydroxyl) | 5 - 9 | br s |

| ¹³C (C=O) | 160 - 175 | - |

| ¹³C (Aromatic/Furan) | 100 - 160 | - |

Note: This table is predictive as experimental data is not currently available in the literature.

HRMS is utilized to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. The molecular formula for this compound is C₉H₆O₄. This corresponds to a calculated monoisotopic mass of 178.026609 amu chemspider.com. Experimental HRMS analysis would be required to confirm this exact mass, providing strong evidence for the compound's identity.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). For this compound, the spectrum is expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹ chemguide.co.uk.

A sharp O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1680-1750 cm⁻¹ chemguide.co.uk.

C-O stretching bands for the furan ether, carboxylic acid, and phenol (B47542) groups in the 1000-1300 cm⁻¹ region.

C=C stretching bands for the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ range.

While these predictions are based on established principles, a published IR spectrum specific to this compound is not available for direct comparison.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H (Phenol) | 3200-3600 | Sharp, Moderate |

| C=O (Carbonyl) | 1680-1750 | Strong |

| C=C (Aromatic) | 1450-1600 | Moderate |

| C-O (Ether/Acid/Phenol) | 1000-1300 | Strong |

Note: This table is based on general spectroscopic data as compound-specific experimental data is not available.

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. To date, the crystal structure of this compound has not been reported in crystallographic databases. Such a study would be invaluable for confirming the planarity of the benzofuran ring system and understanding the hydrogen-bonding networks established by the hydroxyl and carboxylic acid groups.

Computational Chemistry and Molecular Modeling

Computational methods, particularly DFT, are used to predict and understand the electronic structure and properties of molecules, complementing experimental data.

DFT calculations can model various electronic properties, providing insights into a molecule's reactivity and behavior. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

While DFT studies have been performed on the parent benzofuran-2-carboxylic acid and its other derivatives nih.govresearchgate.net, a specific computational analysis of this compound is not present in the reviewed literature. A theoretical study would likely investigate:

Optimized Molecular Geometry: To predict bond lengths and angles.

Frontier Molecular Orbitals (HOMO/LUMO): To map the electron density distribution and predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions prone to electrostatic interactions.

Such computational work would be a valuable addition to the scientific record, providing a theoretical framework for the compound's properties pending experimental validation.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. africanjournalofbiomedicalresearch.com The goal is to identify the most stable binding pose, which corresponds to the lowest binding energy. africanjournalofbiomedicalresearch.com

In studies involving benzofuran derivatives, molecular docking has been successfully used to predict interactions with various protein targets, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. nih.govnih.gov For a molecule like this compound, docking simulations would predict that the benzofuran ring system would likely engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the protein's active site. The carboxylic acid and hydroxyl groups are key features for forming specific hydrogen bonds, which are critical for binding affinity and selectivity.

For instance, in docking studies of similar compounds, the carboxylic acid moiety often forms hydrogen bonds with positively charged residues like Arginine or Lysine, or with polar residues like Threonine. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within the binding pocket. The predicted binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. Lower negative values suggest stronger binding. africanjournalofbiomedicalresearch.com

Below is a table illustrating the potential interactions that could be predicted for this compound based on studies of related benzofuran structures.

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Threonine (Thr) |

| Hydrogen Bonding | Hydroxyl Group (-OH) | Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser) |

| π-π Stacking | Benzofuran Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Interactions | Benzofuran Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, untested compounds and for optimizing lead compounds in drug discovery. nih.gov

For a class of compounds like benzofuran derivatives, a QSAR model would be built using a dataset of molecules with known activities. The model would identify key molecular descriptors—numerical values that describe the physicochemical properties of the molecules—that are correlated with their biological activity.

Studies on arylbenzofuran and dibenzofuran derivatives have identified several types of descriptors as being important for their activity. nih.gov These include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, influencing how it interacts with other molecules.

Hydrophobic descriptors: These quantify the molecule's hydrophobicity, which affects its ability to cross cell membranes and bind to protein pockets.

Steric descriptors: These describe the size and shape of the molecule.